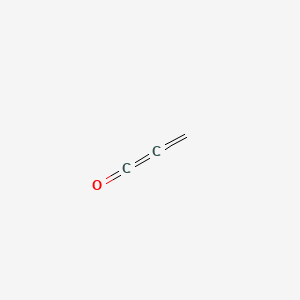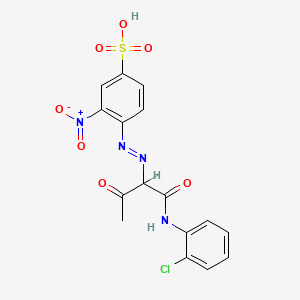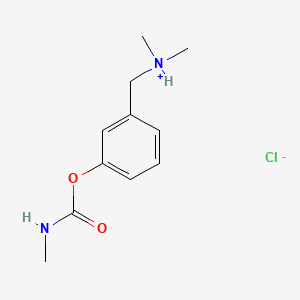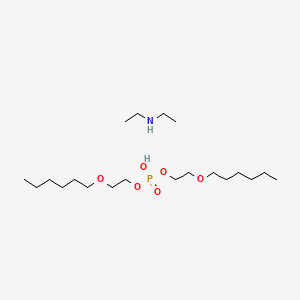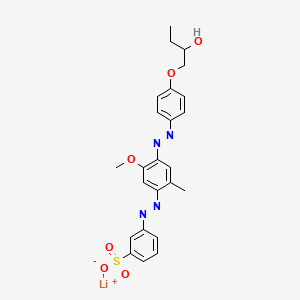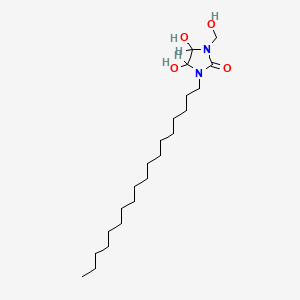
2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is a complex organic compound belonging to the class of imidazolidinones This compound features a 2-imidazolidinone core with hydroxyl groups and a hydroxymethyl group attached to the nitrogen atom, as well as an octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- typically involves multiple steps, starting with the formation of the imidazolidinone ring. One common approach is the reaction of an appropriate diamine with a diester or diacid chloride to form the imidazolidinone core. Subsequent functionalization introduces the hydroxyl and hydroxymethyl groups, followed by the attachment of the octadecyl chain through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce additional hydroxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Conversion to hydroxylamine derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
N,N'-Dimethylol-4,5-dihydroxyethyleneurea (DMDHEU)
Uniqueness: 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is unique due to its long octadecyl chain, which imparts different physical and chemical properties compared to similar compounds without such a chain
Properties
CAS No. |
49686-00-2 |
|---|---|
Molecular Formula |
C22H44N2O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4,5-dihydroxy-1-(hydroxymethyl)-3-octadecylimidazolidin-2-one |
InChI |
InChI=1S/C22H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(26)21(27)24(19-25)22(23)28/h20-21,25-27H,2-19H2,1H3 |
InChI Key |
ZYXBWVMDAHODGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CO)O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


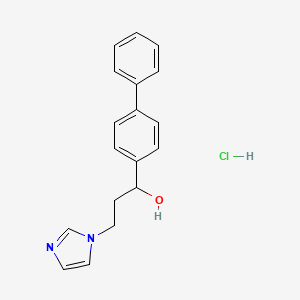
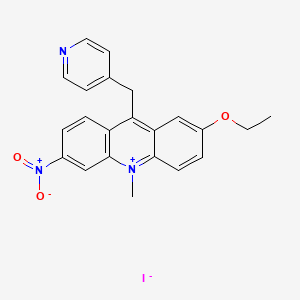
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
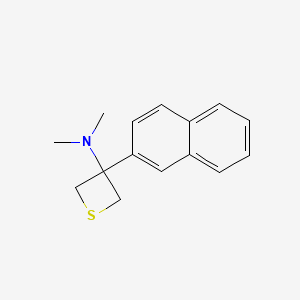
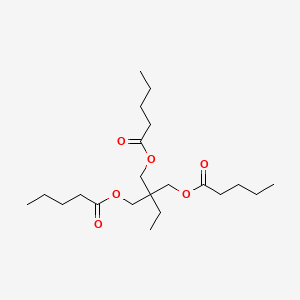
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
